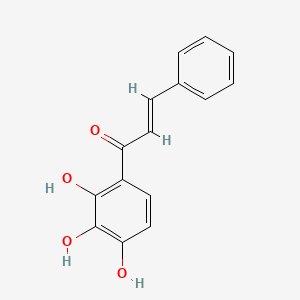

2',3',4'-Trihydroxychalcone

Overview

Description

2’,3’,4’-Trihydroxychalcone, also known as (2E)-3-Phenyl-1-(2,3,4-trihydroxyphenyl)-2-propen-1-one, is a naturally occurring chalcone derivative. Chalcones are a type of flavonoid, which are secondary metabolites found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’,3’,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 2’,3’,4’-Trihydroxychalcone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of 2’,3’,4’-Trihydroxychalcone can lead to the formation of dihydrochalcones. Sodium borohydride is a typical reducing agent used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Ester and ether derivatives.

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that 2',3',4'-trihydroxychalcone exhibits significant anti-inflammatory properties. In vitro studies indicate that it can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This inhibition is attributed to its ability to downregulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antioxidant Effects

The compound has demonstrated potent antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies have reported that this compound can scavenge free radicals and enhance the cellular antioxidant defense system, thereby protecting cells from oxidative damage .

Anticancer Potential

There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-Inflammatory Research

A study investigated the effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. The results showed a significant reduction in TNF-α and IL-6 levels at low concentrations (0.01 µM), indicating its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited strong scavenging activity compared to standard antioxidants, suggesting its utility in preventing oxidative stress-related pathologies .

Cancer Cell Proliferation Inhibition

Research involving human MCF-7 breast cancer cells demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation pathways . This positions the compound as a promising candidate for further development in cancer therapeutics.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2’,3’,4’-Trihydroxychalcone involves its interaction with various molecular targets and pathways:

Estrogen Receptor Modulation: It has been shown to modulate the activity of estrogen receptor alpha, altering gene regulation and cell proliferation without directly competing with estradiol for binding.

Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

2’,3’,4’-Trihydroxychalcone can be compared with other chalcone derivatives such as:

Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Known for its anti-inflammatory and anticancer properties.

Butein (2’,4’,3,4-Tetrahydroxychalcone): Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness: 2’,3’,4’-Trihydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2',3',4'-Trihydroxychalcone (2',3',4'-THC) is a polyhydroxylated flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

2',3',4'-THC is classified under chalcones, which are characterized by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2', 3', and 4' positions on the aromatic rings enhances its biological activity. The structure-activity relationship (SAR) indicates that these hydroxyl groups play a crucial role in modulating its effects on various biological targets .

Estrogen Receptor Modulation

2',3',4'-THC has been shown to interact with estrogen receptors (ER), particularly ERα. Unlike selective estrogen receptor modulators (SERMs), which bind directly to the estrogen binding site, 2',3',4'-THC reprograms ERα activity without competing for the binding site. It alters gene regulation and cell proliferation, particularly in breast cancer cells (MCF-7), by inhibiting estrogen-induced activation of pathways like MAPK and c-MYC transcription .

Antioxidant Activity

The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated that 2',3',4'-THC can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against cellular damage .

Anti-Inflammatory Effects

Research indicates that 2',3',4'-THC possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activities

The following table summarizes key biological activities associated with 2',3',4'-THC:

Case Studies and Research Findings

- Estrogen Receptor Modulation Study : A study investigated the ability of 2',3',4'-THC to modulate ER-mediated responses. It was found to synergistically activate ERα in osteosarcoma cells and block MCF-7 cell proliferation by preventing E2-induced MAPK activation .

- Antioxidant Study : Research showed that 2',3',4'-THC significantly reduced oxidative stress markers in vitro, enhancing cellular defense mechanisms against oxidative damage .

- Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), 2',3',4'-THC inhibited the release of inflammatory cytokines and reduced nitric oxide production in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2',3',4'-Trihydroxychalcone and its derivatives?

- Methodological Answer : 2',3',4'-THC derivatives are synthesized via hydroxyl protection, aldol condensation, and hydrolysis reactions. For example, 2',4',6'-trihydroxyacetophenone can serve as a starting material, with intermediates purified using column chromatography and structures confirmed via IR, -NMR, and mass spectrometry . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance yield and purity.

Q. How is the structural characterization of 2',3',4'-THC validated in experimental settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, the QB3 NMR Facility at UC Berkeley verified 2',3',4'-THC’s structure (Lot No: 93033) by analyzing chemical shifts and coupling constants . Purity (>97%) is confirmed via HPLC or LC-MS.

Q. What in vitro assays are suitable for initial screening of 2',3',4'-THC’s biological activity?

- Methodological Answer : Common assays include:

- Luciferase reporter assays in ERα-transfected U2OS cells to assess transcriptional activity .

- MTT assays in MCF-7 breast cancer cells to evaluate anti-proliferative effects .

- Forced swim tests (FST) and tail suspension tests (TST) in rodents for antidepressant activity screening at doses of 10–40 mg/kg .

Advanced Research Questions

Q. How does 2',3',4'-THC modulate estrogen receptor α (ERα) activity differently from selective estrogen receptor modulators (SERMs)?

- Methodological Answer : Unlike SERMs (e.g., tamoxifen), 2',3',4'-THC does not bind ERα’s ligand-binding domain but induces unique conformational changes. Key experiments include:

- Radioligand binding assays to confirm lack of competition with -E2 .

- Chromatin immunoprecipitation (ChIP) to show ERα recruitment to reprogrammed genes (e.g., KRT19, NKG2E) only in the presence of 2',3',4'-THC/E2 combinations .

- Microarray analysis identifying 824 "reprogrammed genes" uniquely regulated by 2',3',4'-THC/E2 .

Q. What mechanisms underlie 2',3',4'-THC’s ability to inhibit breast cancer cell proliferation?

- Methodological Answer : 2',3',4'-THC suppresses E2-induced MAPK signaling and c-MYC transcription. Key methodologies:

- Western blotting to monitor ERα degradation and MAPK phosphorylation .

- Flow cytometry to analyze cell cycle arrest (e.g., G2/M phase in MCF-7 cells) .

- qRT-PCR to quantify downregulation of pro-proliferative genes (e.g., MYC) .

Q. How can researchers resolve contradictions in 2',3',4'-THC’s dual role as an ERα agonist/antagonist?

- Methodological Answer : Context-dependent effects are assessed via:

- Dose-response studies : Synergistic ERα activation occurs at 5 μM 2',3',4'-THC + 10 nM E2, while anti-proliferative effects dominate at higher concentrations .

- Gene-specific profiling : Use RNA-seq to distinguish genes activated (e.g., NKG2E) vs. repressed (e.g., FGR) .

- Co-treatment with ICI 182,780 : This ERα antagonist blocks 2',3',4'-THC/E2 synergy, confirming ERα dependence .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to study 2',3',4'-THC’s impact on gene reprogramming?

- Methodological Answer :

- Cell models : Use U2OS-ERα cells for controlled ERα expression .

- Treatment groups : Include E2 (10 nM), 2',3',4'-THC (5 μM), and combinations ± inhibitors (e.g., ICI 182,780) .

- Multi-omics integration : Pair microarray or RNA-seq with GO term enrichment to identify pathways (e.g., apoptosis, cell cycle) .

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons; report SEM from ≥3 replicates .

Q. What are best practices for validating 2',3',4'-THC’s antidepressant activity in preclinical models?

- Methodological Answer :

- Behavioral assays : Conduct FST and TST in mice, with immobility time as the primary endpoint .

- Pharmacological challenges : Use 5-HTP (5-hydroxytryptophan) to test serotonergic involvement .

- Dose optimization : Test 10–40 mg/kg doses intraperitoneally, with positive controls (e.g., fluoxetine) .

Q. Comparative Mechanisms & Pathways

Q. How does 2',3',4'-THC’s gene regulatory profile compare to other flavonoids?

- Key Findings :

| Compound | Target Genes | ERα Binding | Proliferation Effect |

|---|---|---|---|

| 2',3',4'-THC | KRT19, NKG2E | Non-competitive | Anti-proliferative |

| Quercetin | NRF2, COX-2 | Competitive | Variable |

| Genistein | BRCA1, p21 | Competitive | Pro-apoptotic |

Q. What advanced techniques can elucidate 2',3',4'-THC’s interaction with secondary ERα binding sites?

Properties

IUPAC Name |

3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGTBGJKOTHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892373 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-74-2 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.